molecular formula C9H14Br2NO2 B13827163 3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl

3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl

Cat. No.: B13827163
M. Wt: 328.02 g/mol
InChI Key: ZLISWGUSBUHSJW-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl is a chemical compound known for its unique structural properties and reactivity. It is a derivative of 2,2,6,6-tetramethylpiperidine, which is a stable radical often used in various chemical reactions and applications. This compound is particularly notable for its bromine substitutions at the 3 and 5 positions, which significantly influence its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl typically involves the bromination of 1-hydroxy-4-oxo-2,2,6,6-tetramethylpiperidine. This reaction yields 3,5-dibromo-1-hydroxy-4-oxo-2,2,6,6-tetramethylpiperidine hydrobromide. Subsequent oxidation of this intermediate produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and oxidation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl involves its ability to act as a stable radical. It reacts with reactive oxygen species (ROS) and other radicals, thereby neutralizing them. This property makes it useful in various applications, including as a spin trap in ESR spectroscopy and as a ROS scavenger in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl is unique due to its bromine substitutions, which enhance its reactivity and stability as a radical. This makes it particularly useful in applications requiring stable radicals, such as spin trapping and ROS scavenging .

Properties

Molecular Formula

C9H14Br2NO2

Molecular Weight

328.02 g/mol

InChI

InChI=1S/C9H14Br2NO2/c1-8(2)6(10)5(13)7(11)9(3,4)12(8)14/h6-7H,1-4H3

InChI Key

ZLISWGUSBUHSJW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C(C(N1[O])(C)C)Br)Br)C

Origin of Product

United States

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